molecular formula C5H3BrO2 B008536 3-bromo-2H-pyran-2-one CAS No. 19978-32-6

3-bromo-2H-pyran-2-one

Cat. No.: B008536
CAS No.: 19978-32-6
M. Wt: 174.98 g/mol
InChI Key: UVMFAVNCKFUDRS-UHFFFAOYSA-N
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Description

3-bromo-2H-pyran-2-one: is a heterocyclic compound that belongs to the pyranone family It is characterized by a six-membered ring containing an oxygen atom and a bromine substituent at the third position

Mechanism of Action

Target of Action

The primary target of 3-bromo-2H-pyran-2-one (also known as BHP) is glioma stem-like cells (GSCs). GSCs are a subset of tumor cells that possess stem cell properties and are linked to tumor formation, maintenance, and progression . BHP has been shown to suppress the maintenance of the GSC population in both a glioma cell line and patient-derived glioma cells .

Mode of Action

BHP interacts with its targets by inhibiting key signaling pathways. Specifically, it markedly inhibits both phosphoinositide 3-kinase/Akt and Ras/Raf-1/extracellular signal-regulated kinase signaling . These pathways are involved in cell growth, proliferation, and survival, suggesting that BHP’s action leads to suppression of these cellular processes in GSCs .

Biochemical Pathways

The affected biochemical pathways include the phosphoinositide 3-kinase/Akt and Ras/Raf-1/extracellular signal-regulated kinase signaling pathways . The inhibition of these pathways by BHP likely leads to downstream effects such as reduced cell growth, proliferation, and survival, contributing to its suppression of GSCs .

Result of Action

The result of BHP’s action is a significant reduction in the maintenance of the GSC population. This is evidenced by its ability to inhibit sphere formation and suppress the CD133+ cell population, which are characteristics of GSCs . Moreover, BHP treatment dramatically inhibits clone-forming ability at the single-cell level and suppresses in vivo tumor formation . In addition, BHP effectively sensitizes GSCs to chemotherapy and radiotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2H-pyran-2-one typically involves the bromination of 2H-pyran-2-one. One common method is the use of N-bromosuccinimide (NBS) in chloroform, which facilitates the bromination at the third position of the pyranone ring . The reaction conditions generally include:

    Reagents: N-bromosuccinimide, chloroform

    Temperature: Room temperature

    Reaction Time: Several hours

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine reagents.

Chemical Reactions Analysis

Types of Reactions: 3-bromo-2H-pyran-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of 3-hydroxy-2H-pyran-2-one.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, typically in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Various substituted pyranones depending on the nucleophile used.

    Oxidation: Oxidized derivatives of this compound.

    Reduction: 3-hydroxy-2H-pyran-2-one.

Scientific Research Applications

3-bromo-2H-pyran-2-one has several applications in scientific research:

Comparison with Similar Compounds

    2H-pyran-2-one: The parent compound without the bromine substituent.

    3-chloro-2H-pyran-2-one: Similar structure with a chlorine substituent instead of bromine.

    3-iodo-2H-pyran-2-one: Similar structure with an iodine substituent.

Uniqueness: 3-bromo-2H-pyran-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine substituent enhances the compound’s ability to undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-bromopyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMFAVNCKFUDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447599
Record name 3-bromo-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19978-32-6
Record name 3-bromo-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-bromo-2H-pyran-2-one a useful compound in organic synthesis?

A1: The research article "An Improved Preparation of 3‐Bromo‐2H‐Pyran‐2‐one: An Ambiphilic Diene for Diels‐Alder Cycloadditions" [] highlights the compound's potential as an ambiphilic diene in Diels-Alder cycloadditions. This means it can react with a variety of dienophiles, allowing for the synthesis of diverse cyclic compounds. The paper focuses on an improved method for its synthesis, which is crucial for making it more readily available for research and potential applications.

Q2: What are some of the intermediates and byproducts involved in the synthesis of this compound described in the paper?

A2: The synthesis described in the paper involves several intermediates, including 3-bromo-5,6-dihydro-2H-pyran-2-one and 3,5-dibromo-5,6-dihydro-2H-pyran-2-one []. It also mentions the formation of byproducts such as 5-bromo-2-pyrone and 3,5-dibromo-2-pyrone during the synthesis process [].

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